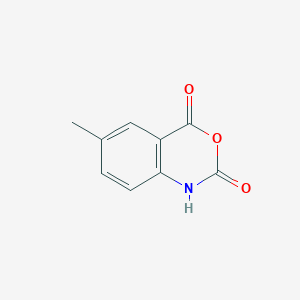

2-(Phenylmethoxy)-4-pyrimidinamine

Descripción general

Descripción

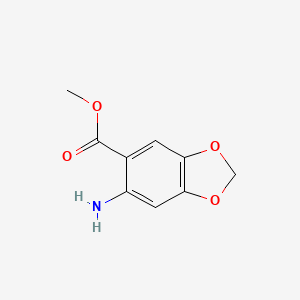

2-(Phenylmethoxy)-4-pyrimidinamine (PMP) is an organic compound that belongs to the class of pyrimidine derivatives. It is a nitrogen-containing heterocyclic compound that is commonly used in the synthesis of pharmaceuticals and other organic compounds. PMP has been found to have a wide range of biochemical and physiological effects, and its applications in scientific research have been studied extensively.

Aplicaciones Científicas De Investigación

Overview

Research indicates that 2-(Phenylmethoxy)-4-pyrimidinamine can be utilized to create densely substituted pyrimidine and pyrrolo-pyrimidine derivatives. These compounds have been synthesized through reactions involving nitroenamines and glyoxylate, along with substituted anilines. The resulting compounds were then involved in a ring closure to form the title compounds, showcasing good yields, mild reaction conditions, and cost-effective reagents. Notably, an unexpected ring cleavage and phenyl group migration were observed during the deprotection process of a hexahydropyrimidine derivative, indicating unique chemical behavior and potential for further study (Vincze et al., 2015).

Antiviral Activity of Pyrimidine Derivatives

Overview

2,4-Diamino-6-hydroxypyrimidines, when substituted with various groups, were converted into phosphonic acids, which, upon further processing, yielded 2,4-diamino-5-bromo- and -5-chloro-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. While these compounds showed limited activity against DNA viruses, certain derivatives exhibited notable inhibitory effects on retrovirus replication in cell culture. For instance, the 5-methyl derivative demonstrated significant inhibition against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, albeit also displaying cytostatic properties to cell cultures. This highlights the potential of these compounds in antiviral therapies, especially against retroviruses (Hocková et al., 2003).

Aldose Reductase Inhibition and Antioxidant Activity

Overview

Research into 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives has revealed their potential as aldose reductase inhibitors, with particular derivatives exhibiting activity in the micromolar/submicromolar range. The presence of hydroxy groups and the length of the side chain significantly affected inhibitory potency. These compounds also demonstrated substantial antioxidant properties, especially the catechol derivatives. Theoretical docking simulations into the aldose reductase crystal structure were consistent with the observed structure-activity relationships, indicating a well-understood interaction mechanism and potential for therapeutic applications (La Motta et al., 2007).

Polyimide Synthesis and Properties

Overview

Various studies have explored the synthesis of polyimides derived from pyridine-containing aromatic diamine monomers, focusing on their thermal, mechanical, optical, and dielectric properties. These polymers, often synthesized via a two-step thermal or chemical imidization method, have shown exceptional solubility in polar solvents, high glass transition temperatures, excellent thermal stability, and notable mechanical strength. The incorporation of pyridine and other units into the polyimide structure has been found to significantly influence solubility, optical transparency, dielectric properties, and thermal behavior, demonstrating the versatility and potential of these materials in various high-performance applications (Ma et al., 2010), (Yao et al., 2017), (Wang et al., 2007).

Propiedades

IUPAC Name |

2-phenylmethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-6-7-13-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTMBHWSPFMLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308875 | |

| Record name | 2-(Phenylmethoxy)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60722-67-0 | |

| Record name | 60722-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Phenylmethoxy)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylmethoxy)-4-pyridinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)

![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)

![3-Bromothieno[2,3-b]pyridine](/img/structure/B1362443.png)

![4-[Acetyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B1362453.png)

![Ethyl 4-[(mercaptoacetyl)amino]benzoate](/img/structure/B1362454.png)